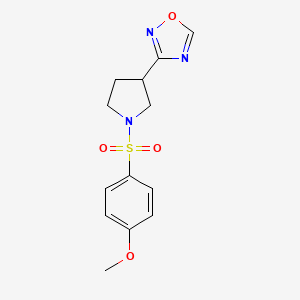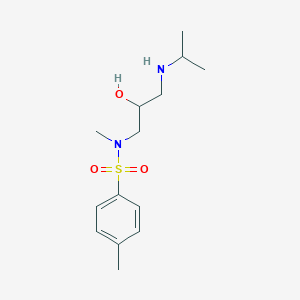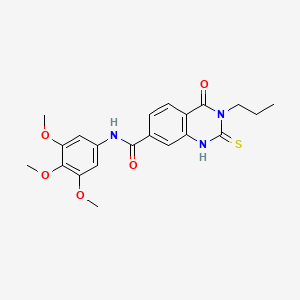![molecular formula C22H26O4S2 B2882080 1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone CAS No. 882748-85-8](/img/structure/B2882080.png)
1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone is a useful research compound. Its molecular formula is C22H26O4S2 and its molecular weight is 418.57. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactivity
Organophosphorus compounds have been extensively studied for their reactivity and applications in synthesizing various chemical structures. Pedersen and Lawesson (1974) investigated the reactions of unsubstituted and 2-monosubstituted 3-oxo esters with dimeric p-methoxyphenyl-thionophosphine sulfide, leading to the production of 3H-1,2-dithiole-3-thiones with high yields. This study demonstrates the utility of such compounds in generating sulfur-containing heterocycles, which are valuable in pharmaceutical and materials science (Pedersen & Lawesson, 1974).
Biotransformation and Chiral Synthesis
The use of biocatalysis for the synthesis of chiral compounds is an important area of research. Holland, Ihasz, and Lounsbery (2002) conducted a study where the biotransformation of 1-(phenylthio)-2-propanone and 1-(p-methoxyphenylthio)-2-propanone by Helminthosporium sp. NRRL 4671 led to the formation of sulfoxides as single diastereomers. This highlights the potential of using microbial enzymes for the selective synthesis of chiral molecules, which has implications in the development of drugs and other bioactive compounds (Holland, Ihasz, & Lounsbery, 2002).
Materials Science and Proton Exchange Membranes
In the field of materials science, particularly for fuel cell applications, the synthesis and characterization of novel materials with specific properties are crucial. Kim, Robertson, and Guiver (2008) explored the synthesis of a new sulfonated side-chain grafting unit for poly(arylene ether sulfone) copolymers to enhance proton conductivity. This research contributes to the development of more efficient proton exchange membranes for fuel cells, showcasing the importance of chemical modification strategies in creating high-performance materials (Kim, Robertson, & Guiver, 2008).
Antimicrobial Applications
The search for new antimicrobial agents is a continuous challenge in pharmaceutical and industrial applications. Mammadbayli, Jafarov, Qahramanova, and Suleymanova (2018) studied the synthesis of new aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane and evaluated their potential as antimicrobial additives for lubricating oils. Such compounds offer promising applications in preventing microbial contamination and degradation of industrial products (Mammadbayli et al., 2018).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-[3-(4-methoxyphenyl)-3-oxopropyl]sulfanylethylsulfanyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4S2/c1-25-19-7-3-17(4-8-19)21(23)11-13-27-15-16-28-14-12-22(24)18-5-9-20(26-2)10-6-18/h3-10H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVOKOYRYFOZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCSCCSCCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2882000.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)
![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)


![5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2882014.png)
